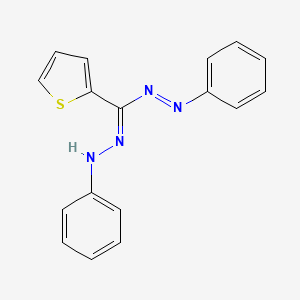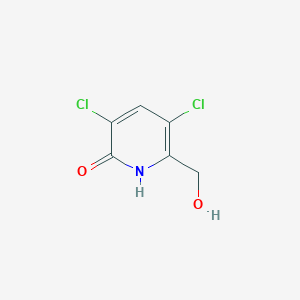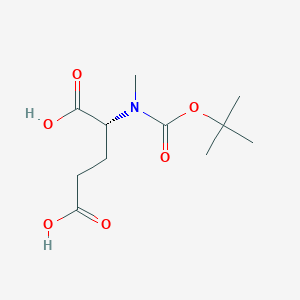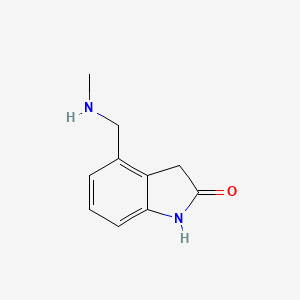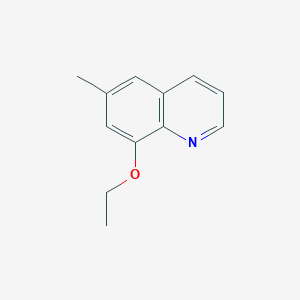
8-Ethoxy-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethoxy-6-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It has the molecular formula C12H13NO and a molecular weight of 187.24 . Quinolines are known for their broad range of activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-Ethoxy-6-methylquinoline, can be achieved through various methods. One common approach involves the reaction of anilines with aldehydes, followed by C-H functionalization, C-N/C-C bond construction, and C-C bond cleavage . Another method includes microwave-assisted, ultrasound-promoted, or heterogeneous acid-catalyzed reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. For example, Zhang et al. developed a green method for preparing quinolinedicarboxylates by reacting 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction. Substitution reactions often involve electrophilic or nucleophilic reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
8-Ethoxy-6-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various biologically-modeled transition metal complexes.
Biology: It exhibits antibacterial activity and is active against Mycobacterium tuberculosis.
Medicine: It is a component of pharmacologically active heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Ethoxy-6-methylquinoline involves its interaction with molecular targets and pathways. For example, it exhibits strong adsorption on catalyst surface active sites, which hampers further adsorption of other compounds . Additionally, it may act at an early stage of the virus lifecycle, reducing the intracellular production of viral proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties with metal ions.
4-Hydroxy-2-quinolones: Explored for their antineoplastic activity.
Uniqueness
8-Ethoxy-6-methylquinoline is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
20984-34-3 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
8-ethoxy-6-methylquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-14-11-8-9(2)7-10-5-4-6-13-12(10)11/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
ODULKBSTGBCTMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC2=C1N=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


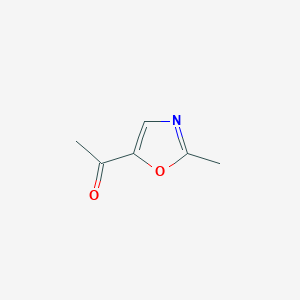
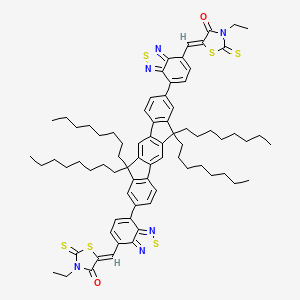
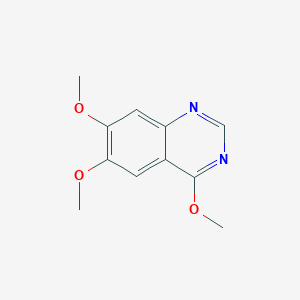
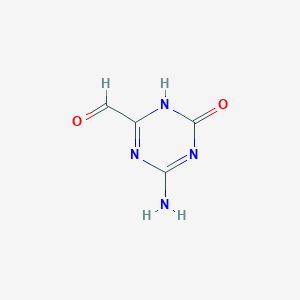
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)


